An In-depth Technical Guide to the Spectral Analysis of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate
An In-depth Technical Guide to the Spectral Analysis of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate
Foreword for the Researcher
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This guide is dedicated to researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the spectral characterization of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate. While this molecule holds potential as a versatile intermediate, a thorough search of publicly available databases and literature has revealed a notable absence of its experimental spectral data.
Therefore, this document takes a unique and instructive approach. It serves as a predictive guide, meticulously detailing the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate. The predictions herein are grounded in foundational principles of organic spectroscopy and data from analogous structures. This guide is designed not only to be a reference for the anticipated spectral features of this specific molecule but also to serve as an educational tool, reinforcing the principles of spectral interpretation. The experimental protocols described are based on established, robust methodologies that would ensure the generation of high-quality, validatable data.
Molecular Structure and Synthetic Rationale
The structural integrity of a compound is the bedrock of its chemical and biological properties. Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate is a keto-ester characterized by a heptanoate chain, an ethyl ester terminus, and a para-substituted t-butylphenyl moiety.
Diagram of the molecular structure of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate.
Caption: Proposed synthetic pathway via Friedel-Crafts acylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic, aliphatic, and ester protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |
| ~7.90 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Deshielded by the adjacent electron-withdrawing carbonyl group. Appears as a doublet due to coupling with the meta protons. |
| ~7.48 | Doublet (d) | 2H | Ar-H (meta to C=O) | Shielded relative to the ortho protons. Appears as a doublet due to coupling with the ortho protons. |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Adjacent to the electron-withdrawing ester oxygen. The quartet arises from coupling to the three methyl protons. |
| ~2.98 | Triplet (t) | 2H | -CH₂ -C(=O)-Ar | Alpha to the aromatic ketone, leading to significant deshielding. The triplet is due to coupling with the adjacent methylene group. |
| ~2.28 | Triplet (t) | 2H | -CH₂ -C(=O)O- | Alpha to the ester carbonyl, resulting in deshielding. The triplet is due to coupling with the adjacent methylene group. |
| ~1.75 | Quintet | 2H | -CH₂-CH₂ -CH₂- | Aliphatic proton signal, with splitting influenced by two adjacent methylene groups. |
| ~1.65 | Quintet | 2H | -CH₂-CH₂ -CH₂- | Aliphatic proton signal, with splitting from two neighboring methylene groups. |
| ~1.40 | Sextet | 2H | -CH₂-CH₂ -CH₂- | Aliphatic proton signal, with splitting from adjacent methylene groups. |
| ~1.33 | Singlet (s) | 9H | -C(CH₃ )₃ | Protons of the t-butyl group are chemically equivalent and show no coupling, resulting in a sharp singlet. |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Terminal methyl group of the ethyl ester, appearing as a triplet due to coupling with the methylene protons. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The carbon NMR spectrum will complement the ¹H NMR data, providing a count of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |
| ~200.0 | Ar-C =O | Ketone carbonyl carbon, highly deshielded. |
| ~173.5 | O-C =O | Ester carbonyl carbon, deshielded but less so than the ketone. |
| ~156.5 | C -C(CH₃)₃ | Aromatic carbon attached to the t-butyl group. |
| ~134.5 | C -C(=O) | Aromatic carbon attached to the carbonyl group. |
| ~128.2 | Ar-C H (ortho to C=O) | Aromatic methine carbons. |
| ~125.5 | Ar-C H (meta to C=O) | Aromatic methine carbons. |
| ~60.5 | -O-C H₂-CH₃ | Ester methylene carbon, deshielded by the oxygen atom. |
| ~43.0 | -C H₂-C(=O)O- | Carbon alpha to the ester carbonyl. |
| ~38.5 | -C H₂-C(=O)-Ar | Carbon alpha to the ketone carbonyl. |
| ~35.0 | -C (CH₃)₃ | Quaternary carbon of the t-butyl group. |
| ~31.0 | -C(C H₃)₃ | Methyl carbons of the t-butyl group. |
| ~29.0 | Aliphatic -C H₂- | Methylene carbons of the heptanoate chain. |
| ~24.5 | Aliphatic -C H₂- | Methylene carbons of the heptanoate chain. |
| ~23.5 | Aliphatic -C H₂- | Methylene carbons of the heptanoate chain. |
| ~14.2 | -O-CH₂-C H₃ | Terminal methyl carbon of the ethyl ester. |
Experimental Protocol for NMR Data Acquisition
A self-validating system for NMR analysis is crucial for data integrity.
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Sample Preparation:
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Accurately weigh 10-20 mg of Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate.
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Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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¹H NMR Acquisition:
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Instrument: 500 MHz NMR Spectrometer.
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Pulse Program: Standard single-pulse (zg30).
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Number of Scans: 16.
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Relaxation Delay: 2.0 seconds.
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Acquisition Time: 4.0 seconds.
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Spectral Width: -2 to 12 ppm.
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¹³C NMR Acquisition:
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Instrument: 500 MHz NMR Spectrometer (operating at 125 MHz for carbon).
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Pulse Program: Proton-decoupled single-pulse (zgpg30).
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Number of Scans: 1024.
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Relaxation Delay: 2.0 seconds.
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Acquisition Time: 1.5 seconds.
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Spectral Width: 0 to 220 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups and characteristic aromatic and aliphatic C-H stretches.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Vibration |
| ~3050 | Medium | Aromatic C-H Stretch | Stretching of the C-H bonds on the benzene ring. |
| ~2960 | Strong | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of C-H bonds in the alkyl chain and t-butyl group. |
| ~1735 | Strong | C=O Stretch | Ester carbonyl stretch. |
| ~1685 | Strong | C=O Stretch | Aryl ketone carbonyl stretch (conjugated). |
| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic ring skeletal vibrations. |
| ~1250, ~1100 | Strong | C-O Stretch | Asymmetric and symmetric stretching of the ester C-O bonds. |
| ~840 | Strong | C-H Bend | Out-of-plane bending for a 1,4-disubstituted (para) benzene ring. |
Experimental Protocol for IR Data Acquisition
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Sample Preparation:
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For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the neat liquid sample directly onto the ATR crystal.
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Alternatively, a thin film can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), applying a drop to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.
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Data Acquisition:
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Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
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Mode: Transmittance or Absorbance.
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16 (background and sample).
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
Predicted Mass Spectral Data (Electron Ionization - EI)
Under electron ionization, Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate is expected to produce a molecular ion peak and several characteristic fragment ions.
| m/z Ratio | Predicted Ion | Fragmentation Pathway |
| 304 | [M]⁺ | Molecular Ion |
| 289 | [M - CH₃]⁺ | Loss of a methyl radical from the t-butyl group. |
| 259 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester. |
| 161 | [C₁₁H₁₃O]⁺ | Cleavage alpha to the aromatic ketone (McLafferty rearrangement is unlikely for the aromatic ketone itself, but alpha cleavage is prominent). |
| 149 | [C₁₀H₁₃O]⁺ | Further fragmentation of the aromatic portion. |
| 57 | [C₄H₉]⁺ | t-butyl cation (often a very stable and abundant fragment). |
Predicted major fragmentation pathway for Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate in EI-MS.
Caption: Key predicted EI-MS fragmentation pathways.
Experimental Protocol for MS Data Acquisition
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Sample Introduction:
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The sample can be introduced via a Gas Chromatography (GC-MS) system for separation and analysis of purity, or via direct infusion.
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Data Acquisition (EI-MS):
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Instrument: Mass Spectrometer with an Electron Ionization source.
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Ionization Energy: 70 eV.
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Mass Range: 40-500 amu.
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Scan Speed: 1 scan/second.
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Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectral data for Ethyl 7-(4-T-butylphenyl)-7-oxoheptanoate. The detailed analysis of the expected NMR, IR, and MS spectra, grounded in established spectroscopic principles, offers a robust framework for the characterization of this molecule. The provided experimental protocols are designed to be self-validating, ensuring the generation of high-quality data. It is our hope that this guide will not only aid researchers interested in the synthesis and application of this compound but also serve as a valuable educational resource in the practice of structural elucidation.
References
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Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
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Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
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Olah, G.A. (1963). Friedel-Crafts and Related Reactions. John Wiley & Sons. [Link]
